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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The

information presented herein is intended to support researchers and drug development

professionals in their evaluation and potential application of this compound. All data is compiled

from publicly available scientific literature.

Introduction to BAY-8400
BAY-8400 is an orally active small molecule inhibitor targeting DNA-PK, a key enzyme in the

non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5]

By inhibiting DNA-PK, BAY-8400 has been shown to enhance the efficacy of DNA-damaging

agents, such as targeted alpha therapies, in preclinical cancer models.[6][7] The compound

emerged from a lead optimization program starting from a triazoloquinoxaline hit identified in a

screen for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors.[6][7][8]

Kinase Selectivity Profile
The kinase selectivity of BAY-8400 has been extensively evaluated through various screening

methods, including an in-house kinase panel and the KINOMEscan® profiling service from

DiscoverX. These assessments are crucial for understanding the compound's specificity and

potential off-target effects.
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Biochemical IC50 Data
The half-maximal inhibitory concentration (IC50) of BAY-8400 against its primary target, DNA-

PK, is 81 nM.[1][3][9] The compound has been profiled against a panel of related kinases to

determine its selectivity. A summary of the biochemical IC50 values for key kinases is

presented in Table 1.

Table 1: Biochemical IC50 Values of BAY-8400 Against a Panel of Kinases

Kinase IC50 (nM)

DNA-PK 81[1][3][9]

PI3Kβ 117[9][10]

ATR 394[9][10]

mTOR 1910[9][10]

ATM 19300[9][10]

KINOMEscan Profiling
BAY-8400 was further evaluated in a KINOMEscan panel consisting of 365 kinases. At a

concentration of 1 µM, greater than 50% inhibition was observed for only three kinases,

including DNA-PK, demonstrating a high degree of selectivity.[9][10]

Cellular Assay Data
In cellular mechanistic assays, BAY-8400 demonstrated potent on-target activity and selectivity.

The IC50 for the inhibition of γH2AX phosphorylation in ATM-negative HT-144 cells was 69 nM.

[6] The compound showed good selectivity against PI3K and ATR in cellular assays, with IC50

ratios of >15 for PI3K/DNA-PK and >34 for ATR/DNA-PK.[9]

Signaling Pathway
BAY-8400 targets the DNA Damage Response (DDR) pathway, specifically the Non-

Homologous End Joining (NHEJ) branch. DNA-PK is a critical component of this pathway,

responsible for the repair of DNA double-strand breaks. The inhibition of DNA-PK by BAY-8400
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disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent

cell death, particularly in combination with DNA-damaging agents.
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Figure 1: Simplified signaling pathway of the DNA Damage Response, highlighting the role of

BAY-8400 in the inhibition of the NHEJ pathway.

Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in this

guide. These are representative protocols and may not reflect the exact procedures used for

generating the BAY-8400 data.

KINOMEscan® Assay
The KINOMEscan® technology by DiscoverX is an active site-directed competition binding

assay used to quantify the interactions between a test compound and a large panel of kinases.

KINOMEscan® Experimental Workflow

Test Compound
(BAY-8400)

Binding Reaction
(Competition)DNA-tagged Kinase

Immobilized Ligand

Capture on
Solid Support

Quantification
by qPCR

Binding Affinity
(Kd or % Inhibition)

Click to download full resolution via product page

Figure 2: General workflow for the KINOMEscan® assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds

to the solid support is quantified using qPCR. A reduction in the amount of captured kinase in

the presence of the test compound indicates binding.
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General Protocol:

A DNA-tagged kinase, an immobilized ligand, and the test compound (BAY-8400) are

combined.

The mixture is incubated to allow for competitive binding to reach equilibrium.

The kinase that binds to the immobilized ligand is captured on a solid support.

Unbound components are washed away.

The amount of captured, DNA-tagged kinase is quantified using qPCR.

The results are compared to a control reaction without the test compound to determine the

percentage of inhibition or to calculate the dissociation constant (Kd).

Cellular γH2AX Phosphorylation Assay
This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker for

DNA double-strand breaks, in cells.
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Cellular γH2AX Assay Workflow
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Figure 3: General workflow for a cellular γH2AX phosphorylation assay.

Principle: Following DNA damage, histone H2AX is phosphorylated at serine 139 (γH2AX). This

modified histone can be detected using a specific primary antibody followed by a fluorescently
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labeled secondary antibody. The fluorescence intensity or the number of foci per nucleus is

then quantified.

General Protocol:

Cells (e.g., HT-144) are seeded in microplates and treated with BAY-8400 at various

concentrations, often in combination with a DNA-damaging agent.

After treatment, the cells are fixed with a solution like formaldehyde and permeabilized with a

detergent (e.g., Triton X-100 or ethanol) to allow antibody entry.

The cells are incubated with a primary antibody specific for γH2AX.

After washing, a fluorescently labeled secondary antibody that binds to the primary antibody

is added.

The nuclear DNA is counterstained with a dye such as DAPI or propidium iodide.

The cells are imaged using high-content microscopy or analyzed by flow cytometry to

quantify the γH2AX signal. The IC50 is calculated based on the dose-dependent inhibition of

γH2AX formation.

Cellular pAKT (Ser473) Phosphorylation Assay
This assay measures the phosphorylation of AKT at serine 473, a downstream marker of the

PI3K/mTOR signaling pathway, to assess off-target activity of kinase inhibitors.
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Cellular pAKT (Ser473) Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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